1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 2,3-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like acetonitrile.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: 1-(2,3-dimethylphenyl)-4-[(4-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzenesulfonic acid and piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The nitro and sulfonyl groups may play a role in binding to the target site and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethylphenyl)piperazine: Lacks the nitro and sulfonyl groups, potentially resulting in different biological activities.
4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the 2,3-dimethylphenyl group, which may affect its binding affinity and selectivity.
1-(2,3-dimethylphenyl)-4-[(4-aminophenyl)sulfonyl]piperazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 4-nitrophenylsulfonyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-4-3-5-18(15(14)2)19-10-12-20(13-11-19)26(24,25)17-8-6-16(7-9-17)21(22)23/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSIJCDUDTBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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